molecular formula C11H15ClFNO2 B2588944 trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride CAS No. 1630906-63-6

trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride

Cat. No.: B2588944
CAS No.: 1630906-63-6
M. Wt: 247.69
InChI Key: PWUHQFUQTLZJBP-FJAZHTGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C({11})H({15})ClFNO(_{2}) It is characterized by the presence of a cyclobutanamine core substituted with a fluoro-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.

    Introduction of the Fluoro-Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a fluoro-methoxyphenoxy group is introduced to the cyclobutanamine core. Common reagents for this step include fluoro-methoxyphenol and appropriate activating agents.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Electrophilic reagents like bromine (Br({3})/H({4})) are employed for substitution reactions.

Major Products

    Oxidation: Formation of fluoro-methoxybenzoic acid derivatives.

    Reduction: Formation of fluoro-hydroxyphenoxycyclobutanamine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a ligand in receptor studies.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. Research may include its efficacy as a drug candidate for treating specific diseases or its role in drug delivery systems.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanol
  • trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanone
  • trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutylamine

Uniqueness

Compared to similar compounds, trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness can influence its reactivity, solubility, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUHQFUQTLZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC(C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.